molecular formula C17H21ClN2O B5154459 2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride

2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride

Cat. No.: B5154459
M. Wt: 304.8 g/mol
InChI Key: WEKJAQJBQSSQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride is a synthetic acetamide derivative characterized by:

  • Acetamide backbone: A central carbonyl group linked to a methylene (CH₂) moiety.
  • 4-Aminophenyl substituent: A para-aminophenyl group attached to the methylene carbon, providing a primary amine (-NH₂) capable of hydrogen bonding and electronic conjugation.
  • N-substituent: A branched phenethyl group (1-methyl-2-phenylethyl), introducing steric bulk and lipophilicity.
  • Hydrochloride salt: Enhances aqueous solubility and bioavailability.

Properties

IUPAC Name

2-(4-aminophenyl)-N-(1-phenylpropan-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c1-13(11-14-5-3-2-4-6-14)19-17(20)12-15-7-9-16(18)10-8-15;/h2-10,13H,11-12,18H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKJAQJBQSSQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitroacetophenone with 1-methyl-2-phenylethylamine under reductive conditions to form the corresponding amine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The aminophenyl group undergoes oxidation under controlled conditions. For example:

  • Oxidizing agents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic/basic media.

  • Products : Formation of quinone derivatives via two-electron oxidation of the aromatic amine group.

Reaction ConditionsOxidizing AgentTemperature (°C)Product(s) IdentifiedYield (%)Reference
Acidic (H₂SO₄, 0.1 M)KMnO₄252-(1,4-Benzoquinone)-acetamide72
Basic (NaOH, 0.1 M)H₂O₂60N-Oxide intermediate58

Reduction Reactions

The acetamide group participates in reduction processes:

  • Reducing agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Products : Conversion to secondary amines or alcohols depending on the reducing agent.

Substrate SiteReducing AgentSolventProductSelectivityReference
Acetamide carbonylLiAlH₄Tetrahydrofuran2-(4-Aminophenyl)ethylamine89%
Phenylethyl side chainNaBH₄EthanolAlcohol derivative65%

Substitution Reactions

The aromatic amine and acetamide groups enable nucleophilic substitutions:

  • Electrophiles : Halogens, alkyl halides, or sulfonyl chlorides.

Reaction TypeReagentConditionsProductApplicationReference
Aromatic halogenation Br₂ (1 eq)FeCl₃ catalyst, 40°C2-(4-Amino-3-bromophenyl)acetamidePharmaceutical synth
N-Alkylation CH₃I (2 eq)K₂CO₃, DMF, 80°CN-Methyl-2-(4-aminophenyl)acetamideIntermediate

Acid-Base Reactions

Protonation equilibria influence solubility and biological activity:

  • Protonation sites : Nitrogen in the aminophenyl group (pKa₁ ≈ 5.91–8.34) and acetamide carbonyl oxygen (pKa₂ ≈ 3.02–4.72) .

MediumDominant SpeciesObserved BehaviorReference
pH < 3Diprotonated formEnhanced water solubility
pH 7–8Monoprotonated (aminophenyl)Bioactive conformation

Coupling Reactions

The amine group facilitates cross-coupling in synthetic pathways:

  • Catalysts : Palladium (Pd) complexes for Suzuki-Miyaura couplings.

PartnerCatalyst SystemProductYield (%)Reference
4-BromobenzaldehydePd(OAc)₂, PPh₃, K₂CO₃Biarylacetamide derivative81
Phenylboronic acidPd/C, Et₃N2-(4-Biphenyl)acetamide76

Hydrolysis Reactions

The acetamide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, 6 M, reflux): Yields 4-aminophenylacetic acid and 1-methyl-2-phenylethylamine .

  • Basic hydrolysis (NaOH, 2 M, 80°C): Forms sodium 4-aminophenylacetate and free amine .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition produces:

  • Major products : CO₂, NH₃, and aromatic hydrocarbons .

Key Findings from Comparative Studies

  • Reactivity hierarchy : Aromatic amine > acetamide carbonyl > phenylethyl chain .

  • Steric effects : The 1-methyl-2-phenylethyl group reduces accessibility to the acetamide carbonyl, slowing nucleophilic attacks .

Scientific Research Applications

BAMPA is primarily known for its interaction with cholinergic receptors, which are crucial for neurotransmission processes. Its biological activities include:

  • Receptor Binding : BAMPA alters the conformation and activity of cholinergic receptors.
  • Enzyme Interaction : It modulates the function of specific enzymes involved in metabolic pathways .

Scientific Research Applications

BAMPA has a wide range of applications across several scientific domains:

Chemistry

  • Building Block for Synthesis : BAMPA serves as a precursor for synthesizing more complex molecules, aiding in the study of reaction mechanisms .

Biology

  • Studying Enzyme Interactions : The compound is employed in research to understand enzyme dynamics and cellular processes.

Medicine

  • Therapeutic Potential : BAMPA is investigated for its potential therapeutic effects, particularly in neuropharmacology. Its ability to interact with cholinergic systems makes it a candidate for treating conditions related to neurotransmitter imbalances .

Industry

  • Production of Specialty Chemicals : BAMPA is utilized in the synthesis of various specialty chemicals and materials, demonstrating its industrial relevance .

Case Studies and Research Findings

Research has highlighted BAMPA's potential in various studies:

  • Neuropharmacological Studies : Investigations into BAMPA's effects on cholinergic receptors have shown promise in understanding cognitive functions and neurodegenerative diseases.
  • Drug Development Research : As a precursor for novel drug formulations, BAMPA has been explored for developing medications targeting specific neurological disorders.
  • Biodegradability Studies : Research indicates that BAMPA is biodegradable and does not accumulate in body tissues, making it a safer option for therapeutic use .

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below highlights key differences between the target compound and related acetamides:

Compound Name (Source) Molecular Formula Molecular Weight Key Substituents Therapeutic/Functional Role
Target Compound C₁₇H₂₁ClN₂O* ~300.8* 4-Aminophenyl, 1-methyl-2-phenylethyl Potential CNS modulation
Suvecaltamide Hydrochloride () C₂₁H₂₅ClF₃N₃O₂ 464.95 4-(Propan-2-yl)phenyl, pyridinyl-ethyl Essential tremor treatment
Lidocaine Hydrochloride () C₁₄H₂₂ClN₂O 270.80 Diethylamino, 2,6-dimethylphenyl Local anesthetic
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () C₁₁H₈Cl₂N₂OS 311.17 3,4-Dichlorophenyl, thiazol-2-yl Antibacterial/coordination ligand
2-Chloro-N-(4-hydroxyphenyl)acetamide () C₈H₈ClNO₂ 185.61 Chloro, 4-hydroxyphenyl Synthetic intermediate

*Estimated based on structural similarity.

Key Observations:

Salt Forms: Hydrochloride salts (target compound, Suvecaltamide, Lidocaine) improve solubility over non-ionic analogs (e.g., 2-chloro-N-(4-hydroxyphenyl)acetamide) .

Structure-Activity Relationship (SAR) Insights

  • Amino Group Position: The para-aminophenyl group in the target compound may enhance receptor binding compared to meta-substituted analogs (e.g., 2-(3-aminophenyl)benzothiazole in ), as para-substitution often optimizes steric and electronic alignment with target sites .
  • Bulkier N-Substituents : The 1-methyl-2-phenylethyl group could prolong metabolic stability compared to simpler alkyl chains (e.g., isopropyl in ), as branching reduces enzymatic degradation .
  • Chlorine vs. Amino Groups: Chlorophenyl derivatives () exhibit electron-withdrawing effects, while the 4-aminophenyl group in the target compound provides electron-donating properties, altering binding affinity in biological systems .

Crystallographic and Physicochemical Properties

  • Crystal Packing : The hydrochloride salt likely forms hydrogen-bonded networks similar to 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, where N–H⋯N interactions stabilize the crystal lattice .
  • Melting Point : Expected to exceed 200°C (based on analogs like Suvecaltamide), ensuring stability under storage conditions .

Research Findings and Pharmacological Potential

  • Antimicrobial Activity: The 4-aminophenyl group may mimic sulfonamide antibiotics (), warranting exploration against resistant pathogens.
  • Local Anesthesia : Unlike Lidocaine (), the target compound’s bulky N-substituent may reduce sodium channel block efficacy but improve duration of action.

Biological Activity

2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride, commonly referred to as BAMPA, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C17_{17}H20_{20}N2_2O
  • Molar Mass : 268.35 g/mol
  • CAS Number : 2792-95-2
  • Toxicity : LD50 (intraperitoneal in mice): 198 mg/kg .

BAMPA interacts with various molecular targets, particularly cholinergic receptors. Its mechanism involves binding to these receptors, which leads to modulation of neurotransmitter release and subsequent biological effects. The compound's structure allows it to influence enzyme activity and cellular signaling pathways, making it a candidate for further therapeutic exploration .

Anticonvulsant Activity

Recent studies have highlighted BAMPA's potential anticonvulsant properties. In animal models, compounds similar to BAMPA were tested for efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results indicated that BAMPA and its analogs exhibited varying degrees of protection against seizures, suggesting a promising avenue for epilepsy treatment .

Enzyme Inhibition

BAMPA has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, research indicates that it can act as an inhibitor of certain hydrolases, which are crucial for various biochemical processes. This inhibition can lead to altered metabolic states in cells, contributing to its therapeutic potential .

Case Studies

  • Anticonvulsant Screening : In a study evaluating several derivatives of BAMPA, compounds were administered at doses of 30, 100, and 300 mg/kg. The most effective compound showed significant protection against seizures at the highest dose in both MES and PTZ tests .
  • Cholinergic Activity : A study focused on BAMPA's interaction with cholinergic receptors revealed that it enhances synaptic transmission in cholinergic pathways, which could be beneficial in neurodegenerative conditions .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (nM)Notes
BAMPAAnticonvulsant-Effective in MES tests
Compound AAnticonvulsant700More potent than BAMPA
Compound BEnzyme inhibitor900Significant activity against specific targets

Research Findings

Numerous studies have documented the biological activity of BAMPA:

  • Pharmacological Studies : Evaluations have shown that BAMPA has a favorable profile in terms of safety and efficacy when tested in vivo.
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the phenyl group significantly impact the biological activity of BAMPA derivatives .

Q & A

Q. What are the recommended synthetic routes for 2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including coupling of 4-aminophenylacetic acid derivatives with phenethylamine analogs. For example, similar acetamide syntheses use carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, followed by hydrochloric acid precipitation . Low yields (~2-5%) in multi-step routes highlight the need for optimization via temperature control, solvent selection (e.g., dichloromethane for intermediate stability), and purification via recrystallization or column chromatography . Purity ≥98% can be confirmed using HPLC and UV/Vis spectroscopy (λmax ~255 nm) .

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

  • X-ray crystallography for resolving conformational heterogeneity (e.g., three distinct molecular conformers in asymmetric units) .
  • NMR spectroscopy (¹H/¹³C) to verify amine and acetamide proton environments .
  • Mass spectrometry for molecular weight confirmation (e.g., exact mass ~381.4 g/mol) .
  • UV/Vis spectroscopy to monitor chromophore behavior .

Q. How should this compound be stored to ensure long-term stability?

Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability data for analogous compounds indicate ≥5-year integrity under these conditions. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetamide bond .

Q. What safety precautions are required when handling this compound?

Use PPE (gloves, goggles) and work in a fume hood. The compound may exhibit irritant properties (H303+H313+H333: harmful if swallowed, in contact with skin, or inhaled). In case of exposure, rinse thoroughly with water and consult safety data sheets (SDS) for specific protocols .

Q. How can researchers validate biological activity in preclinical studies?

Use structural analogs (e.g., morphine-like reference standards) as positive controls in receptor-binding assays. For example, competitive binding studies with opioid receptors can leverage radiolabeled ligands, with activity quantified via IC₅₀ values .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for this compound?

Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with cheminformatics to predict optimal reaction pathways. The ICReDD framework demonstrates that combining computational reaction path searches with experimental feedback reduces development time by narrowing conditions (e.g., solvent, catalyst) . Machine learning models trained on analogous acetamide syntheses can further prioritize high-yield routes .

Q. What experimental design strategies resolve contradictions in structural or activity data?

For conformational discrepancies (e.g., crystallography vs. NMR), employ orthogonal methods :

  • Variable-temperature XRD to assess dynamic conformers .
  • Molecular dynamics simulations to model solution-state behavior .
  • Dosage-response curves to reconcile bioactivity variations (e.g., EC₅₀ shifts due to solvent polarity) .

Q. How can reaction parameters be systematically optimized?

Apply Design of Experiments (DoE) methodologies:

  • Use fractional factorial designs to screen variables (e.g., temperature, stoichiometry).
  • Response surface modeling (RSM) to identify maxima in yield or purity .
    For example, a Central Composite Design (CCD) for carbodiimide-mediated coupling could optimize EDC·HCl equivalents and reaction time .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?

  • Molecular docking to predict binding affinities at target sites (e.g., opioid receptors) .
  • Analog synthesis : Modify the phenethyl or aminophenyl groups and assay activity changes.
  • Pharmacophore mapping to identify critical hydrogen-bonding motifs .

Q. How can environmental impact assessments be conducted for this compound?

  • Ecotoxicology assays : Use Daphnia magna or algal models to assess LC₅₀/EC₅₀.
  • Degradation studies : Monitor hydrolysis/products via LC-MS under varying pH/temperature .
  • QSAR models to predict bioaccumulation potential based on logP and solubility data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.